molecular formula C21H21ClFN5O3S B2830116 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189858-14-7

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2830116
CAS No.: 1189858-14-7
M. Wt: 477.94
InChI Key: FMLVQRFIAFMAPK-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN5O3S and its molecular weight is 477.94. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Biological Evaluation

The chemical compound Ethyl 4-[(pyridin-3-ylmethyl)amino][1]benzofuro[3,2-d]pyrimidine-2-carboxylate, although not directly mentioned, shares structural similarities with compounds studied for their novel synthetic routes and biological activities. Research on closely related compounds has focused on developing new synthetic methodologies and evaluating their potential in various biological applications.

  • Microwave-Assisted Synthesis : A study highlighted the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives using a solvent-free condition, aiming for operational simplicity and environmentally benign conditions. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities, demonstrating the potential for therapeutic applications (Bhoi et al., 2016).

  • Synthesis of Pyrimidine Derivatives : Research on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives explored reactions under various conditions, resulting in compounds with confirmed structures through spectroscopic data. This work illustrates the versatility of pyrimidine derivatives in chemical synthesis (Mohamed, 2021).

  • Design and Synthesis of GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds underwent evaluation for their inhibitory activities and cytotoxicity, showcasing the potential for drug development against tuberculosis (Jeankumar et al., 2013).

  • Apoptosis-Inducing Agents for Cancer : A multicomponent synthesis approach was used to create derivatives based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate for evaluating in vitro and in vivo anticancer activities. Some derivatives showed promising antiproliferative potential against cancer cell lines, indicating the compound's relevance in cancer therapy research (Gad et al., 2020).

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O3S/c1-26-14-19(20(29)24-17-7-5-16(23)6-8-17)21(25-26)32(30,31)28-11-9-27(10-12-28)18-4-2-3-15(22)13-18/h2-8,13-14H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLVQRFIAFMAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.